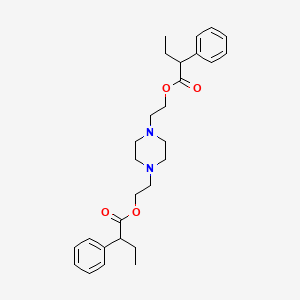
4-(Bromomethyl)azobenzene
Descripción general
Descripción
4-(Bromomethyl)azobenzene is a chemical compound with the molecular formula C13H11BrN2. It has a molecular weight of 275.14400 and a density of 1.33g/cm3 .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)azobenzene involves several steps. In one study, the synthesis route of Azo-DDM involved DDM (100 mg, 0.44 mmol), 4-(Bromomethyl)azobenzene (183 mg, 0.66 mmol) and 1,4-dioxane (10 mL) added in a 25 mL round-bottomed flask. The mixture was stirred for 24 hours at 70 ℃ .
Molecular Structure Analysis
Azobenzene compounds, such as 4-(Bromomethyl)azobenzene, are known to undergo a clean and efficient E/Z isomerization .
Chemical Reactions Analysis
Azobenzenes, including 4-(Bromomethyl)azobenzene, are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .
Physical And Chemical Properties Analysis
4-(Bromomethyl)azobenzene has a boiling point of 378.5ºC at 760mmHg. The melting point is not available .
Aplicaciones Científicas De Investigación
Photonics and Robotics
Azobenzene compounds have been explored for their potential in photonics and robotics due to their photochemical properties. The ability to isomerize between cis and trans forms with light allows for the creation of materials that can change shape or properties in response to light stimuli. This has implications for developing light-driven actuators and switches in robotics .
Photobiology
The photoresponsive nature of azobenzenes also makes them candidates for applications in photobiology. They can be used to control biological processes with light, offering precise spatial and temporal control. This could lead to advancements in the field of optogenetics, where light is used to control cells in living tissue .
Photomechanics
Azobenzenes exhibit photomechanical effects, meaning they can convert light energy into mechanical work. This property is being harnessed to develop materials that can move or bend in response to light, which could be used in microfabrication processes or as components in micro-electromechanical systems (MEMS) .
Superficial Photo-Patterned Materials
Incorporating azobenzene molecules into glassy materials allows for the creation of large-scale superficial photo-patterned materials. These materials can undergo reversible changes in shape when exposed to light, which has potential applications in the field of adaptive optics or smart windows .
Stimuli-Responsive Liquid Crystalline Networks (LCNs)
Azobenzenes are being studied for their use in stimuli-responsive LCNs. These networks can contract or expand in response to light, which could be utilized in soft robotics or as artificial muscles .
Photoswitchable Adhesives
The reversible isomerization of azobenzenes is also being applied to develop photoswitchable adhesives. These adhesives can switch between adhesive and non-adhesive states with light, which could be useful in temporary bonding applications or as a means of controlling adhesion remotely .
Mecanismo De Acción
Target of Action
4-(Bromomethyl)azobenzene is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is particularly useful in the synthesis of compounds containing azo bonds, such as organic dyes and photosensitive materials . Therefore, its primary targets are the molecules it reacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. In the synthesis of azo compounds, for example, 4-(Bromomethyl)azobenzene can react with nitrobenzene and ethylenediamine . Nitrobenzene reacts with dimethyl sulfoxide to form aminophenyl nitro compound, which then reacts with ethylenediamine to form 4-(Bromomethyl)azobenzene .
Biochemical Pathways
For instance, some azo dyes have been found to interact with biological macromolecules and influence cellular processes .
Result of Action
The primary result of 4-(Bromomethyl)azobenzene’s action is the formation of new compounds through chemical reactions. These compounds can have a variety of properties and uses, depending on their structure. For example, azo compounds synthesized using 4-(Bromomethyl)azobenzene can be used in organic dyes, photosensitive materials, electronic materials, and optical materials research and development .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(bromomethyl)phenyl]-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGWIAOSYURBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269844 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)azobenzene | |
CAS RN |
57340-21-3 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)azobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzene, 1-(1,1-dimethylethyl)-4-[(2-methyl-2-propenyl)oxy]-](/img/structure/B1615002.png)






